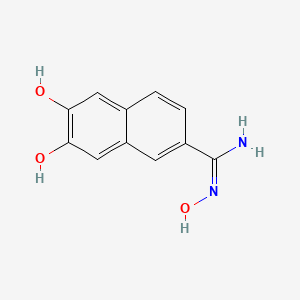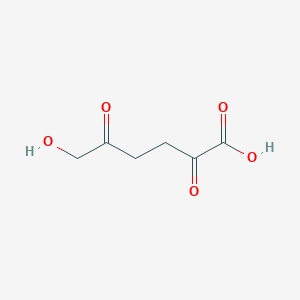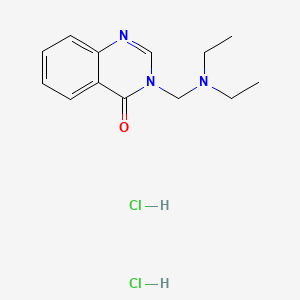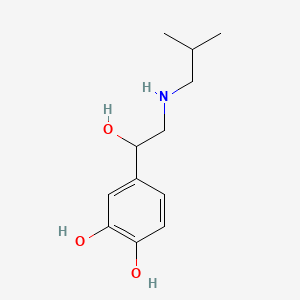
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol is a chemical compound with significant biological activity. It is structurally related to catecholamines, which are important neurotransmitters and hormones in the human body. This compound is known for its sympathomimetic properties, meaning it mimics the effects of the sympathetic nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a benzyl alcohol derivative.
Hydroxylation: The benzyl alcohol is hydroxylated to introduce the 3,4-dihydroxy groups.
Amination: The hydroxylated intermediate is then subjected to amination with isobutylamine under controlled conditions to introduce the isobutylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final product.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying catecholamine chemistry.
Biology: Studied for its effects on biological systems, particularly its role in neurotransmission and hormone activity.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and heart stimulant.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets:
Alpha-Adrenergic Receptors: Leading to vasoconstriction and increased blood pressure.
Beta-Adrenergic Receptors: Resulting in bronchodilation, increased heart rate, and enhanced cardiac output.
The molecular pathways involved include the activation of G protein-coupled receptors, leading to the production of second messengers such as cyclic AMP, which mediate the physiological responses.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol is similar to other catecholamines such as:
Epinephrine: Known for its potent vasoconstrictive and bronchodilatory effects.
Norepinephrine: Primarily acts as a vasoconstrictor and neurotransmitter.
Isoprenaline: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Uniqueness
What sets this compound apart is its specific structural modifications, which confer unique pharmacological properties, such as a different receptor affinity and metabolic stability.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable tool for scientific research and potential therapeutic use.
Eigenschaften
CAS-Nummer |
6924-25-0 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-(2-methylpropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-8(2)6-13-7-12(16)9-3-4-10(14)11(15)5-9/h3-5,8,12-16H,6-7H2,1-2H3 |
InChI-Schlüssel |
TXLFMUAEFKUGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC(C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


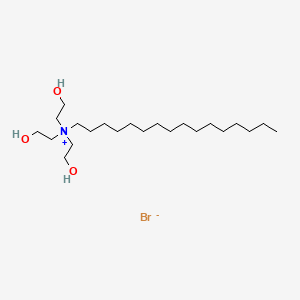
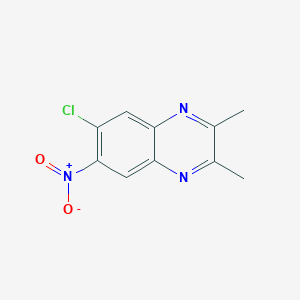
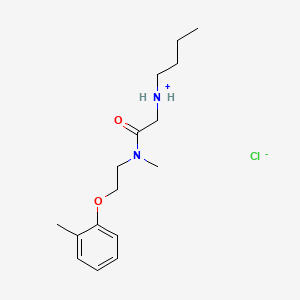
![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
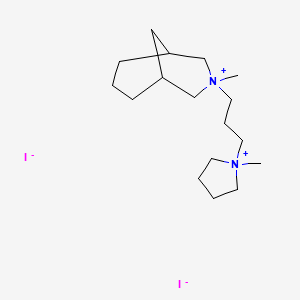
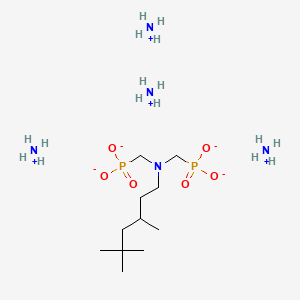
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
